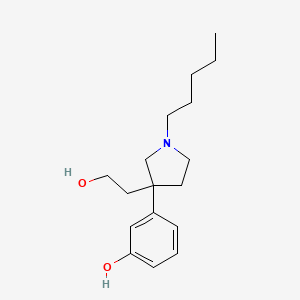

3-(3-(2-Hydroxyethyl)-1-pentylpyrrolidin-3-yl)phenol

Description

3-(3-(2-Hydroxyethyl)-1-pentylpyrrolidin-3-yl)phenol is a pyrrolidine-based compound featuring a pentyl chain at the nitrogen atom, a hydroxyethyl group, and a phenol moiety at the 3-position of the pyrrolidine ring.

Properties

CAS No. |

65866-68-4 |

|---|---|

Molecular Formula |

C17H27NO2 |

Molecular Weight |

277.4 g/mol |

IUPAC Name |

3-[3-(2-hydroxyethyl)-1-pentylpyrrolidin-3-yl]phenol |

InChI |

InChI=1S/C17H27NO2/c1-2-3-4-10-18-11-8-17(14-18,9-12-19)15-6-5-7-16(20)13-15/h5-7,13,19-20H,2-4,8-12,14H2,1H3 |

InChI Key |

KBRBIWMXWRLMKY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCN1CCC(C1)(CCO)C2=CC(=CC=C2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(2-Hydroxyethyl)-1-pentylpyrrolidin-3-yl)phenol typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a pyrrolidine derivative with a suitable phenol compound under basic conditions. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-(2-Hydroxyethyl)-1-pentylpyrrolidin-3-yl)phenol can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to modify the pyrrolidine ring or the phenol group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can lead to the formation of quinones, while substitution reactions can introduce various functional groups onto the phenol ring.

Scientific Research Applications

3-(3-(2-Hydroxyethyl)-1-pentylpyrrolidin-3-yl)phenol has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and receptor binding.

Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-(2-Hydroxyethyl)-1-pentylpyrrolidin-3-yl)phenol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyethyl side chain and phenol group can form hydrogen bonds with target molecules, while the pyrrolidine ring can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Key Observations :

- Substituent Polarity : The hydroxyethyl group in the target compound enhances hydrophilicity relative to methyl () or methoxy () groups, balancing solubility and lipid affinity .

- Phenol vs. Benzyl: The phenol moiety in the target compound provides stronger hydrogen-bonding capability compared to the benzyl group in ’s dimethanol derivative, which may influence receptor binding .

Indole and Pyridine Derivatives

Table 2: Heterocyclic Comparators

Key Observations :

- Core Structure Differences: The target compound’s pyrrolidine-phenol scaffold lacks the aromatic NH of Tryptophol’s indole (), reducing acidity but retaining hydrogen-bonding via the phenolic OH .

- Pyridine vs. Phenol: The pyridine-containing compound in features a basic nitrogen, contrasting with the phenol’s acidic hydroxyl, which may alter pH-dependent solubility and target interactions .

Fluorinated and Unsaturated Derivatives

Table 3: Specialty Derivatives

Key Observations :

- Fluorination: The pentafluoro group in ’s compound increases electronegativity and metabolic stability compared to the target compound’s non-fluorinated structure .

- Unsaturation : ’s compound features a conjugated double bond, which may enhance reactivity or planarize the molecule, unlike the saturated pentyl chain in the target compound .

Biological Activity

The compound 3-(3-(2-Hydroxyethyl)-1-pentylpyrrolidin-3-yl)phenol is a unique phenolic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, pharmacological properties, and relevant case studies.

Molecular Structure

- Molecular Formula : C₁₅H₁₉N₃O₂

- Molecular Weight : 273.33 g/mol

- CAS Number : 13398-94-2

The compound features a phenolic hydroxyl group, a pyrrolidine ring, and an ethyl side chain, which contribute to its biological activity.

Physical Properties

| Property | Value |

|---|---|

| Density | 1.2 g/cm³ |

| Boiling Point | 332.9 °C |

| Melting Point | N/A |

| Flash Point | 144.5 °C |

Pharmacological Properties

Research indicates that compounds with similar structures exhibit various biological activities, including:

- Antioxidant Activity : Phenolic compounds are known for their ability to scavenge free radicals, which can protect cells from oxidative stress.

- Antimicrobial Activity : Some phenolic compounds have demonstrated effectiveness against a range of bacteria and fungi.

- Anti-inflammatory Effects : Certain derivatives have shown potential in reducing inflammation markers in vitro.

The biological activity of phenolic compounds often involves:

- Interaction with Cell Membranes : The lipophilic nature allows these compounds to integrate into cell membranes, affecting permeability and signaling pathways.

- Enzyme Inhibition : Many phenolic compounds inhibit enzymes involved in inflammation and oxidative stress, such as cyclooxygenase (COX) and lipoxygenase (LOX).

Study 1: Antioxidant Activity

A study investigated the antioxidant properties of structurally related phenolic compounds. The results indicated that these compounds effectively reduced oxidative stress markers in human cell lines, suggesting potential applications in preventing oxidative damage-related diseases.

Study 2: Antimicrobial Efficacy

In vitro tests were conducted to evaluate the antimicrobial activity of various phenolic compounds against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed significant inhibition zones, indicating strong antimicrobial properties.

Study 3: Anti-inflammatory Effects

A recent study explored the anti-inflammatory effects of similar phenolic compounds in animal models. The administration of these compounds resulted in a marked decrease in pro-inflammatory cytokines, supporting their use as therapeutic agents in inflammatory conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.